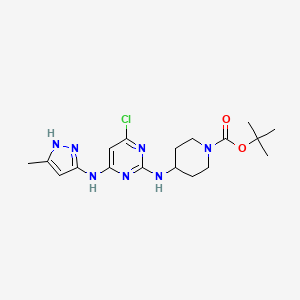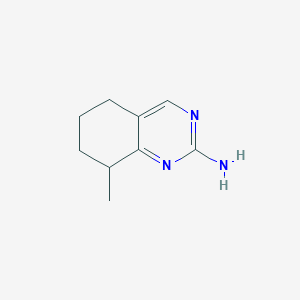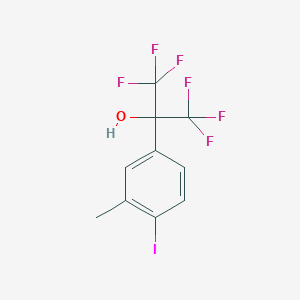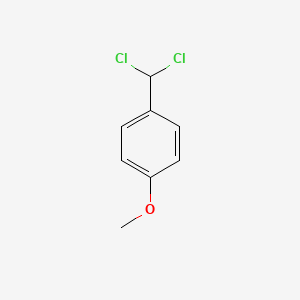
N2-(1-Boc-4-piperidyl)-6-chloro-N4-(5-methyl-3-pyrazolyl)pyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-(1-Boc-4-piperidyl)-6-chloro-N4-(5-methyl-3-pyrazolyl)pyrimidine-2,4-diamine: is a complex organic compound with a unique structure that includes a pyrimidine core, a piperidyl group, and a pyrazolyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(1-Boc-4-piperidyl)-6-chloro-N4-(5-methyl-3-pyrazolyl)pyrimidine-2,4-diamine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Piperidyl Group: The piperidyl group is introduced via nucleophilic substitution reactions, often using piperidine derivatives.
Attachment of the Pyrazolyl Group: The pyrazolyl group is attached through coupling reactions, such as Suzuki or Stille coupling, using appropriate pyrazole derivatives.
Protection and Deprotection Steps: The Boc (tert-butoxycarbonyl) group is used to protect the amine functionalities during the synthesis and is removed under acidic conditions at the final stage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidyl and pyrazolyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the pyrimidine core using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the chloro group on the pyrimidine ring, using reagents like sodium methoxide or alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium methoxide, alkyl halides.
Major Products Formed
Oxidation Products: Oxidized derivatives of the piperidyl and pyrazolyl groups.
Reduction Products: Reduced pyrimidine derivatives.
Substitution Products: Substituted pyrimidine derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Chemistry
In chemistry, N2-(1-Boc-4-piperidyl)-6-chloro-N4-(5-methyl-3-pyrazolyl)pyrimidine-2,4-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N2-(1-Boc-4-piperidyl)-6-chloro-N4-(5-methyl-3-pyrazolyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
- N2-(1-Boc-4-piperidyl)-6-(4-ethyl-1-piperazinyl)-N4-(5-methyl-3-pyrazolyl)pyrimidine-2,4-diamine
- N2-(1-Boc-4-piperidyl)-6-(4-methyl-1-piperazinyl)-N4-(5-methyl-3-pyrazolyl)pyrimidine-2,4-diamine
Uniqueness
N2-(1-Boc-4-piperidyl)-6-chloro-N4-(5-methyl-3-pyrazolyl)pyrimidine-2,4-diamine is unique due to the presence of the chloro group on the pyrimidine ring, which allows for specific substitution reactions that are not possible with similar compounds. This unique feature provides additional versatility in chemical synthesis and potential biological activities.
Properties
Molecular Formula |
C18H26ClN7O2 |
|---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
tert-butyl 4-[[4-chloro-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H26ClN7O2/c1-11-9-15(25-24-11)22-14-10-13(19)21-16(23-14)20-12-5-7-26(8-6-12)17(27)28-18(2,3)4/h9-10,12H,5-8H2,1-4H3,(H3,20,21,22,23,24,25) |
InChI Key |
HQFQFNDDBPIKEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)NC2=CC(=NC(=N2)NC3CCN(CC3)C(=O)OC(C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Chloro-4-(trifluoromethyl)-2-[[2-(trimethylsilyl)ethoxy]methyl]pyridazin-3(2H)-one](/img/structure/B13694672.png)






![(E)-N-[4-(Phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide Hydrochloride](/img/structure/B13694723.png)



![1-Bromo-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B13694756.png)
